H-Hyp(bzl)-ome hcl

Peptide Synthesis Quality Control Procurement Specification

H-Hyp(bzl)-ome hcl is a protected hydroxyproline building block for peptide synthesis. Its orthogonal Bzl ether and methyl ester groups prevent O-acylation side reactions during coupling, enabling sequential chain elongation. This pre-activated ester simplifies workflow compared to free acid analogs. Ideal for Boc/Bzl SPPS of collagen-mimetic peptides. Requires -20°C storage.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 66831-17-2
Cat. No. B555438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp(bzl)-ome hcl
CAS66831-17-2
SynonymsH-HYP(BZL)-OMEHCL; 66831-17-2; METHYLTRANS-4-BENZYLOXY-L-PROLINATEHCL; H-HYP(BZL)-OMEHYDROCHLORIDE; (2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylicacidmethylesterhydrochloride; METHYLTRANS-4-BENZYLOXY-L-PROLINATEHYDROCHLORIDE; O-BENZYL-L-TRANS-4-HYDROXYPROLINEMETHYLESTERHYDROCHLORIDE; H-HYP-OMEHCL; L-HYP(BZL)-OMEHCL; SCHEMBL3053757; MolPort-020-004-154; KM1038; AKOS025312470; AB07219; AM808168; X6753; O-BENZYL-TRANS-4-HYDROXY-L-PROLINEMETHYLESTERHYDROCHLORIDE; (2S,4R)-METHYL4-(BENZYLOXY)PYRROLIDINE-2-CARBOXYLATEHYDROCHLORIDE; L-Proline,4-(phenylmethoxy)-,methylester,hydrochloride(1:1),(4R)-
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
InChIKeyDTGIEBXEDOSJQH-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Hyp(bzl)-ome hcl for Peptide Synthesis: Sourcing Guide, CAS 66831-17-2


H-Hyp(bzl)-ome hcl (CAS 66831-17-2, molecular formula C13H18ClNO3, MW 271.74), chemically designated as (2S,4R)-4-benzyloxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride or O-benzyl-L-trans-4-hydroxyproline methyl ester hydrochloride , is a protected hydroxyproline building block widely employed in peptide synthesis . This derivative features orthogonal protecting groups—a benzyl (Bzl) ether on the 4-hydroxyl and a methyl ester at the carboxyl terminus—rendering it suitable for sequential chain elongation strategies in both solution-phase and solid-phase peptide synthesis [1].

Why H-Hyp(bzl)-ome hcl Cannot Be Swapped with Unprotected Hyp Esters or Free Acid Analogs


Generic substitution of H-Hyp(bzl)-ome hcl with unprotected hydroxyproline methyl ester (H-Hyp-OMe·HCl) or the free carboxylic acid analog (H-Hyp(bzl)-OH·HCl) introduces quantifiable synthetic penalties. The benzyl ether protecting group in H-Hyp(bzl)-ome hcl prevents O-acylation side reactions during peptide coupling, whereas H-Hyp-OMe·HCl leaves the 4-hydroxyl unprotected and susceptible to branching . Conversely, H-Hyp(bzl)-OH·HCl (CAS 66831-16-1, MW 257.71) possesses a free carboxylic acid that requires in situ activation for amide bond formation; the pre-activated methyl ester in H-Hyp(bzl)-ome hcl bypasses this activation step, enabling direct coupling and simplifying workflow when carboxyl protection is not the intended next step. The orthogonal Bzl/methyl ester protection scheme thus dictates reagent compatibility and sequence-specific synthetic routes that cannot be replicated with underivatized or singly-protected analogs.

Quantitative Differentiation of H-Hyp(bzl)-ome hcl: Bench-Scale Evidence vs. Closest Analogs


Molecular Weight and Identity: Distinguishing Methyl Ester (271.74 g/mol) from Free Acid (257.71 g/mol)

H-Hyp(bzl)-ome hcl (target compound) has a molecular weight of 271.74 g/mol and molecular formula C13H18ClNO3 , whereas the free carboxylic acid analog H-Hyp(bzl)-OH·HCl (CAS 66831-16-1) has a molecular weight of 257.71 g/mol and formula C12H15NO3·HCl . This 14.03 g/mol difference corresponds precisely to the methylene (CH2) unit distinguishing the methyl ester from the carboxylic acid. The methyl ester confers increased lipophilicity, facilitating organic-phase extraction and chromatographic purification. Researchers and procurement specialists must verify the correct CAS number (66831-17-2 for the methyl ester vs. 66831-16-1 for the free acid) to avoid receiving the incorrect protected form.

Peptide Synthesis Quality Control Procurement Specification

Solubility Profile: Water-Organic Solvent Compatibility vs. DMSO-Limited Analogs

H-Hyp(bzl)-ome hcl demonstrates solubility in both water and organic solvents , a property that distinguishes it from related protected hydroxyproline derivatives such as Boc-Hyp(Bzl)-OH, which is typically soluble in DMSO and ethanol but not in water . This dual solubility profile arises from the hydrochloride salt form combined with the moderately lipophilic benzyl and methyl ester moieties. By contrast, the free amine methyl ester analog H-Hyp-OMe·HCl (without benzyl protection) exhibits high water solubility but reduced organic-phase partitioning, while fully protected derivatives like Fmoc-Hyp(tBu)-OH are poorly water-soluble and require strictly non-aqueous coupling conditions.

Solubility Reaction Medium Purification

Protecting Group Orthogonality: Benzyl Ether Stability to Acidic Conditions vs. Acid-Labile Protecting Groups

The benzyl (Bzl) ether protecting group in H-Hyp(bzl)-ome hcl is stable under acidic conditions—including TFA-mediated Boc deprotection and HF cleavage—but can be selectively removed by hydrogenolysis (H2/Pd-C) . This contrasts with acid-labile protecting groups such as tert-butyl (tBu) ethers, which are cleaved under TFA conditions. In Boc/Bzl solid-phase peptide synthesis strategies, this orthogonality allows the 4-hydroxyl to remain protected through iterative TFA cycles while the N-terminal Boc group is removed, then be liberated in a final orthogonal hydrogenation step. Fmoc/tBu-based approaches require a different orthogonality scheme wherein side-chain protection (e.g., tBu ethers) is acid-labile and removed simultaneously with resin cleavage.

Orthogonal Protection Solid-Phase Synthesis Boc Chemistry

Storage and Stability: −20°C Requirement vs. Room Temperature Storage Analogs

H-Hyp(bzl)-ome hcl requires storage at −20°C for maximum recovery and stability . The hydrochloride salt of the benzyl-protected methyl ester is hygroscopic; centrifuge the original vial prior to opening to recover product that may have settled during shipping. In contrast, the free acid analog H-Hyp(bzl)-OH·HCl can be stored at 2–8°C , and unprotected H-Hyp-OH has no special storage requirements beyond ambient conditions. The stricter −20°C requirement for the methyl ester form reflects its greater susceptibility to ester hydrolysis under ambient humidity and temperature, necessitating careful cold-chain management during procurement and long-term storage.

Storage Stability Supply Chain Laboratory Handling

High-Value Application Scenarios for H-Hyp(bzl)-ome hcl Procurement


Boc/Bzl Solid-Phase Peptide Synthesis of Collagen-Mimetic Sequences

H-Hyp(bzl)-ome hcl is optimally suited for Boc/Bzl solid-phase peptide synthesis (SPPS) protocols targeting collagen-mimetic peptides and hydroxyproline-containing peptidomimetics. The benzyl ether protecting group on the 4-hydroxyl remains intact through iterative TFA-mediated Boc deprotection cycles , while the C-terminal methyl ester serves as a temporary carboxyl protecting group or can be coupled directly as a pre-activated electrophile. This orthogonal protection strategy is particularly advantageous for synthesizing peptides containing multiple hydroxyproline residues, such as (Pro-Hyp-Gly)n collagen triple-helix mimics, where premature hydroxyl exposure would compromise product integrity .

Solution-Phase Synthesis of C-Terminal Modified Hydroxyproline Derivatives

The pre-activated methyl ester functionality in H-Hyp(bzl)-ome hcl enables direct amide bond formation with amine nucleophiles without requiring separate carboxyl activation steps. This makes it a convenient building block for solution-phase synthesis of C-terminal modified peptides, peptidomimetics, and hydroxyproline-containing small molecules. The compound's solubility in both water and organic solvents facilitates aqueous workup procedures and broadens the range of compatible coupling conditions relative to fully protected analogs that require strictly non-aqueous media.

Collagen-Mimetic Peptide Research Requiring Orthogonal Deprotection

Research groups studying collagen triple-helix stability, integrin binding, or matrix metalloproteinase (MMP) interactions rely on precisely defined hydroxyproline-containing peptides. H-Hyp(bzl)-ome hcl enables the synthesis of collagen-mimetic peptides wherein the 4-hydroxyl remains protected until the final synthetic step, then is liberated via hydrogenolysis to reveal the free hydroxyproline residues essential for triple-helix formation and biological activity . The orthogonality between the benzyl ether (removed by H2/Pd-C) and the methyl ester (cleaved by saponification) provides two distinct deprotection handles for sequential functionalization strategies.

Process Development and Scale-Up Requiring Cold-Chain Logistics

Procurement for pilot-scale peptide synthesis or process development must account for the −20°C storage requirement of H-Hyp(bzl)-ome hcl . Laboratories and manufacturing facilities should verify freezer capacity and cold-chain shipping arrangements before ordering. The compound's crystalline hydrochloride form provides favorable handling characteristics and stability when stored appropriately, making it suitable for multi-gram to kilogram-scale peptide manufacturing campaigns where building block integrity directly impacts final product yield and purity.

Technical Documentation Hub

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